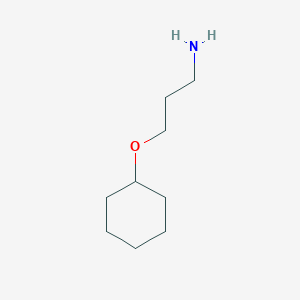

3-(Cyclohexyloxy)propan-1-amine

説明

3-(Cyclohexyloxy)propan-1-amine is a chemical compound that can be synthesized through various organic reactions involving cyclohexane derivatives. It is characterized by the presence of a cyclohexyl group attached to a propylamine via an ether linkage. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(Cyclohexyloxy)propan-1-amine can be achieved through biocatalytic cascades, as demonstrated in the synthesis of secondary amines from cycloalkanes using a combination of enzymes, including a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase . Additionally, the synthesis of related beta-adrenergic blocking agents involves the use of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, where the aryl moiety can be heterocyclic . These methods highlight the versatility of enzymatic and chemical approaches in the synthesis of complex amines.

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing the cyclohexadienyl moiety, can be analyzed using spectroscopic techniques like NMR and FT-IR . The presence of cyclohexylidene moieties in aromatic diamines indicates the potential for structural diversity in the synthesis of compounds like 3-(Cyclohexyloxy)propan-1-amine.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives in chemical reactions is well-documented. For instance, the intramolecular conjugate addition of amides to the quinone ring in certain cyclohexadienyl derivatives can lead to the formation of spirolactams . Similarly, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines results in the formation of amino derivatives, showcasing the reactivity of cyclohexane-related structures in the formation of new chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(Cyclohexyloxy)propan-1-amine can be inferred from studies on similar structures. For example, polyimides derived from cyclohexane show excellent thermal stability and solubility in common organic solvents . The keto-amine tautomeric forms of certain cyclohexadiene derivatives exhibit strong intramolecular hydrogen bonding, which can influence their physical properties . These insights provide a foundation for understanding the behavior of 3-(Cyclohexyloxy)propan-1-amine in various environments.

科学的研究の応用

Bio-inspired Adhesive Materials

Bio-inspired adhesive materials, such as chitosan-catechol, are emerging as promising solutions for biomedical applications, including wound healing patches, tissue sealants, and hemostatic materials. Inspired by mussel adhesive proteins, which exhibit robust wet-resistant adhesion, researchers have developed chitosan-catechol to mimic these proteins' adhesive capabilities. This adhesive polymer is notable for its enhanced solubility, biocompatibility, excellent hemostatic ability, and tissue adhesion, positioning it for widespread medical use in the future (Ryu, Hong, & Lee, 2015).

Catalytic Applications in Organic Synthesis

Transition metal-catalyzed reductive amination processes, which involve the conversion of aldehydes or ketones into amines, have seen significant advancements. Catalytic systems, especially those utilizing copper, have been developed for C-N bond-forming reactions, highlighting the utility of amines in synthesizing a wide range of organic compounds. These advancements are crucial for producing pharmaceuticals, agrochemicals, and materials, underscoring the importance of amines in industrial chemistry (Kantam et al., 2013).

Advanced Material Synthesis

Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential for CO2 capture and catalysis due to the strong interaction between CO2 and basic amino functionalities. The synthesis and application of amine-functionalized MOFs, which exhibit high CO2 sorption capacity and excellent gas separation performance, have been a focus of recent research. This work highlights the role of amines in developing materials for environmental and catalytic applications (Lin, Kong, & Chen, 2016).

Polymer and Material Engineering

The tailored functionalization of iron oxide nanoparticles with amine groups has opened new avenues in medical technologies and biotechnologies, including MRI contrast agents, targeted drug delivery, and magnetic separations. The covalent attachment of active agents to amine-functionalized surfaces illustrates the utility of amines in creating highly specific and efficient biomedical tools (Holá et al., 2015).

Environmental Applications

Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, such as amines and azo dyes, from water. These processes highlight the environmental challenges and solutions associated with managing nitrogen-containing pollutants, emphasizing the role of amines in both contributing to and solving environmental pollution issues (Bhat & Gogate, 2021).

Safety And Hazards

3-(Cyclohexyloxy)propan-1-amine is classified under the GHS07 hazard class. The associated hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

3-cyclohexyloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXXYJYSVHQULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

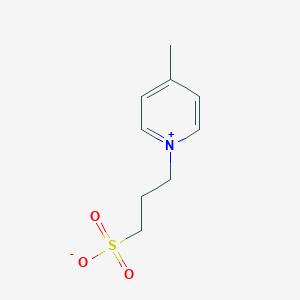

C1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407183 | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexyloxy)propan-1-amine | |

CAS RN |

16728-63-5 | |

| Record name | 3-(Cyclohexyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(cyclohexyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)

![Dibenzo[a,o]perylene](/img/structure/B92097.png)